molecular formula C16H10F3N B11852369 2-(2-(Trifluoromethyl)phenyl)quinoline

2-(2-(Trifluoromethyl)phenyl)quinoline

Cat. No.: B11852369
M. Wt: 273.25 g/mol
InChI Key: SWUKSLPLWXYCHR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-(Trifluoromethyl)phenyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of 2-(2-trifluoromethyl)phenylamine with an appropriate aldehyde or ketone under acidic conditions. Another approach is the direct trifluoromethylation of quinoline derivatives using reagents such as ClCF2CO2Me, CuI, and KF in a suitable solvent like DMF . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2-(Trifluoromethyl)phenyl)quinoline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and interact with biological membranes. This interaction can lead to the disruption of cellular processes and inhibition of microbial growth .

Comparison with Similar Compounds

2-(2-(Trifluoromethyl)phenyl)quinoline can be compared with other fluorinated quinoline derivatives such as:

The unique incorporation of the trifluoromethyl group in this compound provides it with enhanced biological activity and distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C16H10F3N

Molecular Weight

273.25 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]quinoline

InChI

InChI=1S/C16H10F3N/c17-16(18,19)13-7-3-2-6-12(13)15-10-9-11-5-1-4-8-14(11)20-15/h1-10H

InChI Key

SWUKSLPLWXYCHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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